molecular formula C10H14N2O3S B6070323 N-methyl-4-[methyl(methylsulfonyl)amino]benzamide

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B6070323
M. Wt: 242.30 g/mol
InChI Key: KVBLCXJKKKWESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as MSMA, is an organic compound that belongs to the sulfonamide group. It is a white crystalline solid that is soluble in water and commonly used in the field of scientific research. MSMA is used for its potent inhibitory effects on the enzyme protein tyrosine phosphatase 1B (PTP1B), which has been implicated in several diseases, including diabetes and obesity.

Mechanism of Action

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide works by binding to the active site of PTP1B, inhibiting its enzymatic activity. This leads to increased phosphorylation of insulin receptor substrate-1 (IRS-1), which in turn activates downstream signaling pathways involved in glucose uptake and metabolism.
Biochemical and Physiological Effects:
N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce inflammation and improve lipid metabolism. However, the exact biochemical and physiological effects of N-methyl-4-[methyl(methylsulfonyl)amino]benzamide are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its potency and selectivity for PTP1B inhibition. However, N-methyl-4-[methyl(methylsulfonyl)amino]benzamide is also highly reactive and can oxidize rapidly, making it difficult to handle and store. Additionally, N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

Future research on N-methyl-4-[methyl(methylsulfonyl)amino]benzamide could focus on its potential as a therapeutic agent for the treatment of diabetes, obesity, and inflammatory diseases. Studies could also investigate the safety and efficacy of N-methyl-4-[methyl(methylsulfonyl)amino]benzamide in human clinical trials. Additionally, further studies could explore the biochemical and physiological effects of N-methyl-4-[methyl(methylsulfonyl)amino]benzamide in various cell types and animal models. Overall, N-methyl-4-[methyl(methylsulfonyl)amino]benzamide shows great promise as a potential therapeutic agent, and further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of N-methyl-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of N-methyl-4-aminobenzamide with methylsulfonyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with sodium hydroxide to yield the final product. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its inhibitory effects on PTP1B, which is a key regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and improved glucose uptake, making N-methyl-4-[methyl(methylsulfonyl)amino]benzamide a potential therapeutic agent for the treatment of diabetes and obesity. N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-11-10(13)8-4-6-9(7-5-8)12(2)16(3,14)15/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBLCXJKKKWESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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